Almotriptan Metabolite M2

Description

Structure

3D Structure

Properties

IUPAC Name |

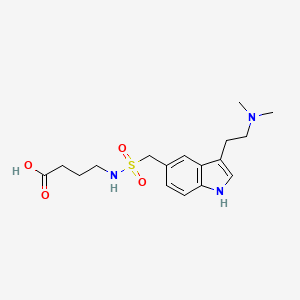

4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-20(2)9-7-14-11-18-16-6-5-13(10-15(14)16)12-25(23,24)19-8-3-4-17(21)22/h5-6,10-11,18-19H,3-4,7-9,12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZMLSBXUODFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652421 | |

| Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603137-41-3 | |

| Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Almotriptan Metabolite M2: Chemical Structure, Properties, and Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Almotriptan Metabolite M2, a key biotransformation product of the selective 5-HT1B/1D receptor agonist, Almotriptan. As a Senior Application Scientist, this document synthesizes publicly available data with practical insights into the metabolite's chemical nature, metabolic fate, and analytical characterization.

Introduction to Almotriptan and its Metabolic Fate

Almotriptan is a second-generation triptan indicated for the acute treatment of migraine with or without aura.[1][2] Its therapeutic effect is derived from its agonist activity at serotonin 5-HT1B and 5-HT1D receptors, leading to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release.[3] The clinical efficacy and tolerability of any xenobiotic are intrinsically linked to its metabolic profile. Almotriptan is eliminated from the body through both renal excretion of the unchanged drug and hepatic metabolism.[4]

The metabolism of Almotriptan proceeds via two major and one minor pathway:

-

Monoamine Oxidase (MAO)-mediated oxidative deamination: This pathway, primarily driven by MAO-A, leads to the formation of an indoleacetic acid metabolite.[5]

-

Cytochrome P450 (CYP)-mediated oxidation: This involves the enzymes CYP3A4 and CYP2D6.[5]

-

Flavin monooxygenase (FMO)-mediated oxidation: This represents a minor metabolic route.[6]

These pathways result in the formation of several metabolites, with two predominating in vivo. One of these major metabolites is designated as Metabolite M2.[5]

Unveiling this compound: The Gamma-Aminobutyric Acid Derivative

This compound is the gamma-aminobutyric acid derivative of the parent drug.[5] This identification is crucial for a complete understanding of Almotriptan's disposition in the body.

Chemical Structure and Properties

The chemical identity of this compound is well-defined, and its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfamoyl]butanoic Acid | [7] |

| Synonym | 4-(N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methylsulfonamido)butanoic acid | [8] |

| CAS Number | 603137-41-3 | [8] |

| Molecular Formula | C₁₇H₂₅N₃O₄S | [8] |

| Molecular Weight | 367.47 g/mol | [8] |

| Physical Description | Solid (predicted) | [7] |

| Solubility | Soluble in Methanol/DMSO | [7] |

Metabolic Pathway of M2 Formation

The biotransformation of Almotriptan to its gamma-aminobutyric acid derivative (Metabolite M2) is a two-step enzymatic process occurring in the liver.[5] The causality of this pathway is a prime example of Phase I metabolism, designed to increase the polarity of the drug for easier excretion.

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the pyrrolidine ring of Almotriptan. This reaction is catalyzed by the cytochrome P450 isoenzymes CYP3A4 and CYP2D6, forming a carbinolamine intermediate.[5] The involvement of multiple CYP enzymes suggests a lower likelihood of significant drug-drug interactions when co-administered with inhibitors of a single CYP pathway.

-

Oxidation: The unstable carbinolamine intermediate undergoes spontaneous ring opening and is subsequently oxidized by aldehyde dehydrogenase to the stable gamma-aminobutyric acid metabolite.[5]

The following diagram, generated using DOT language, illustrates this metabolic cascade.

Pharmacological Activity and Clinical Significance

Current scientific literature indicates that both of the major metabolites of Almotriptan, including the gamma-aminobutyric acid derivative (Metabolite M2), are pharmacologically inactive.[6] This is a desirable characteristic in drug metabolism, as it minimizes the potential for the metabolite to contribute to off-target effects or prolong the pharmacological action of the parent drug, which could lead to adverse events. The lack of activity of Metabolite M2 simplifies the pharmacokinetic-pharmacodynamic modeling of Almotriptan, as the clinical effects can be primarily attributed to the parent compound.

Analytical Methodologies for the Characterization of this compound

The identification and quantification of Almotriptan and its metabolites in biological matrices are essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical technique of choice due to its high sensitivity and specificity.[9][10]

Overview of the Analytical Workflow

A typical workflow for the analysis of Almotriptan and its metabolites from a biological sample, such as plasma or urine, involves several key steps. The self-validating nature of this protocol is ensured by the use of an internal standard and adherence to regulatory guidelines for bioanalytical method validation.

Experimental Protocol: LC-MS/MS Analysis

The following is a representative, detailed protocol for the quantification of Almotriptan in human plasma. This method can be adapted for the analysis of its metabolites, including M2, by optimizing the mass spectrometric conditions.

Objective: To quantify the concentration of Almotriptan in human plasma samples.

Materials:

-

Human plasma (with anticoagulant)

-

Almotriptan reference standard

-

Almotriptan-d6 (internal standard)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Almotriptan and Almotriptan-d6 in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards and QCs by spiking blank human plasma with known concentrations of Almotriptan.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (unknown, standard, or QC), add 25 µL of the internal standard working solution (Almotriptan-d6).

-

Vortex briefly to mix.

-

Add 1 mL of the extraction solvent.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive ESI Mode):

-

Ionization Source Temperature: 500°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

-

-

Data Analysis:

-

Integrate the peak areas for Almotriptan and Almotriptan-d6.

-

Calculate the peak area ratio (Almotriptan/Almotriptan-d6).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Almotriptan in the unknown samples and QCs from the calibration curve.

-

Conclusion

This compound, the gamma-aminobutyric acid derivative, is a major, pharmacologically inactive metabolite of Almotriptan. Its formation via a CYP- and aldehyde dehydrogenase-mediated pathway is a key aspect of Almotriptan's clearance. Understanding the chemical structure, properties, and metabolic fate of Metabolite M2 is essential for a comprehensive assessment of the drug's disposition and for the development of robust bioanalytical methods. The analytical workflow and protocol described herein provide a framework for the accurate quantification of Almotriptan and its metabolites, which is fundamental to both preclinical and clinical drug development.

References

-

Salva, M., Jansat, J. M., Martinez-Tobed, A., & Palacios, J. M. (2003). Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan. Drug Metabolism and Disposition, 31(4), 404–411. [Link]

-

Lavudu, P. K., Rani, P., Divya, C., & Sekharan, C. B. (2013). High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets. Advanced Pharmaceutical Bulletin, 3(1), 183–188. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123606, Almotriptan. Retrieved from [Link]

-

Drugs.com. (n.d.). Almotriptan: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

Nageswara Rao, R., Guruprasad, K., Naidu, C. G., & Srinivas, R. (2012). LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. Journal of Chromatography B, 893-894, 102–110. [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clinical Pharmacokinetics, 44(3), 237–246. [Link]

-

Nageswara Rao, R., Guruprasad, K., Naidu, C. G., & Srinivas, R. (2012). LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 893-894, 102–110. [Link]

-

Pascual, J., & del Arco, C. (2000). Almotriptan, a new anti-migraine agent: a review. Expert Opinion on Investigational Drugs, 9(12), 2921–2929. [Link]

-

Patel, P. N., & Bhimanadham, N. (2022). Almotriptan. In StatPearls. StatPearls Publishing. [Link]

-

Kumar, P., Ganesh, M., & Srinivas, K. (2012). Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study. Scientia Pharmaceutica, 80(2), 367–378. [Link]

-

Reddy, G. S., Kumar, A. P., & Reddy, B. R. (2017). Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS. Journal of Chromatographic Science, 55(9), 903–912. [Link]

-

National Center for Biotechnology Information. (2018). Triptans. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Ravikumar, K., et al. (2012). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Scientia Pharmaceutica, 80(2), 367-378. [Link]

-

ResearchGate. (n.d.). Mass spectra of the Almotriptan Q1, Almotriptan Q3. Retrieved from [Link]

-

ResearchGate. (n.d.). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Retrieved from [Link]

-

Conde, E., et al. (2000). Almotriptan, a new anti-migraine agent: a review. Expert opinion on investigational drugs, 9(12), 2921-9. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Almotriptan Malate? Retrieved from [Link]

-

Ajanta Pharma USA Inc. (n.d.). Almotriptan Tablets, USP 6.25 mg and 12.5 mg - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. Almotriptan: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Almotriptan Malate? [synapse.patsnap.com]

- 4. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicea.com [chemicea.com]

- 8. Gamma-Aminobutyric Acid Almotriptan - SRIRAMCHEM [sriramchem.com]

- 9. High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-Almotriptan: A Key Metabolite

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Hydroxy-Almotriptan, a significant human metabolite of the anti-migraine drug Almotriptan. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a strategic and mechanistic understanding of the synthetic process. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Part 1: Introduction to Almotriptan and Its Metabolic Transformation

Almotriptan: A Second-Generation Triptan for Migraine Management

Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist belonging to the second generation of triptans.[1] Its therapeutic efficacy in the acute treatment of migraine headaches stems from its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[1]

The Metabolic Fate of Almotriptan

The biotransformation of Almotriptan in humans is a multifaceted process primarily mediated by two major enzymatic pathways: monoamine oxidase A (MAO-A) and the cytochrome P450 (CYP) system.[2][3][4] MAO-A is responsible for the oxidative deamination of the dimethylaminoethyl side chain, leading to the corresponding indoleacetic acid metabolite.[5][6] Concurrently, the CYP450 isoenzymes, specifically CYP3A4 and CYP2D6, catalyze the oxidation of the pyrrolidine ring.[2][5][6]

Identification and Significance of 2-Hydroxy-Almotriptan

One of the key metabolites formed via the CYP-mediated pathway is 2-Hydroxy-Almotriptan.[7][8] This metabolite arises from the hydroxylation of the pyrrolidine ring, a common metabolic transformation for many xenobiotics.[5][6] The formation of 2-Hydroxy-Almotriptan is significant for several reasons:

-

Pharmacokinetic Profile: The generation of more polar metabolites like 2-Hydroxy-Almotriptan facilitates their renal excretion, influencing the overall clearance and half-life of the parent drug.

-

Drug-Drug Interactions: As its formation is dependent on CYP3A4 and CYP2D6, co-administration of Almotriptan with inhibitors or inducers of these enzymes can potentially alter its metabolic profile.[9]

-

Safety and Toxicology: The synthesis of this metabolite is crucial for its use as a reference standard in pharmacokinetic studies and for comprehensive toxicological assessments to ensure that the metabolite itself does not contribute to any adverse effects.

Below is a diagram illustrating the metabolic pathway leading to the formation of 2-Hydroxy-Almotriptan.

Caption: Metabolic hydroxylation of Almotriptan.

Part 2: Retrosynthetic Analysis and Strategic Approach to the Synthesis of 2-Hydroxy-Almotriptan

Dissecting the Target Molecule

A successful synthesis begins with a thorough retrosynthetic analysis. The structure of 2-Hydroxy-Almotriptan reveals two key fragments: the substituted indole core and the 2-hydroxypyrrolidine sulfonamide moiety. The most logical disconnection is at the sulfonamide bond, leading to a sulfonyl chloride derivative of the indole and 2-hydroxypyrrolidine.

Strategic Considerations for Synthesis

The primary challenge in the synthesis of 2-Hydroxy-Almotriptan is the introduction and maintenance of the hydroxyl group on the pyrrolidine ring. A late-stage oxidation of Almotriptan itself would likely suffer from a lack of regioselectivity and potential over-oxidation. Therefore, a convergent strategy utilizing a pre-functionalized 2-hydroxypyrrolidine building block is the preferred approach. This ensures control over the position of the hydroxyl group and allows for the protection of this functionality during subsequent transformations.

Proposed Synthetic Pathway

Our proposed synthesis is a convergent approach that involves the preparation of two key intermediates: a protected 2-hydroxypyrrolidine and a suitable indole derivative, followed by their coupling and final deprotection.

Sources

- 1. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan. (2003) | Miquel Salva | 51 Citations [scispace.com]

- 7. ClinPGx [clinpgx.org]

- 8. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Axert (almotriptan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

An In-Depth Pharmacological Profile of Almotriptan Metabolite M2 (γ-Aminobutyric Acid Derivative)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Clinical Context of Almotriptan and its Metabolism

Almotriptan exerts its therapeutic effect by binding with high affinity to 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels and inhibition of neuropeptide release in the trigeminal system.[5] The disposition of a drug is as critical as its primary pharmacology in defining its clinical utility and safety profile. The metabolic fate of almotriptan is a key determinant of its duration of action and potential for drug-drug interactions.

The two major metabolic pathways for almotriptan are:

-

MAO-A-mediated oxidative deamination of the dimethylaminoethyl side chain, leading to an inactive indoleacetic acid metabolite.[6]

-

CYP3A4 and CYP2D6-mediated oxidation of the pyrrolidine ring. This pathway results in the formation of an unstable carbinolamine intermediate, which is subsequently oxidized by aldehyde dehydrogenase to form an open-ring γ-aminobutyric acid derivative.[6] This derivative is designated as Metabolite M2 .

Both the indoleacetic acid and the γ-aminobutyric acid (M2) metabolites are the major forms found in vivo in humans and are consistently reported to be inactive.[3][6]

Biosynthesis of Metabolite M2: A Multi-Enzyme Pathway

The generation of Metabolite M2 is not a single-step conversion but a sequential enzymatic process. Understanding this pathway is crucial for predicting potential metabolic drug interactions and interpreting pharmacokinetic data.

-

Initial Hydroxylation: The process begins in the liver, where cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, catalyze the 2-hydroxylation of the pyrrolidine ring of almotriptan.[6] This introduces a hydroxyl group, forming a reactive carbinolamine intermediate.

-

Ring Opening and Oxidation: This carbinolamine is unstable and undergoes spontaneous ring opening. The resulting aldehyde is then rapidly oxidized by the ubiquitous enzyme aldehyde dehydrogenase.[6]

-

Formation of the Final Metabolite: This final oxidation step yields the stable γ-aminobutyric acid derivative, Metabolite M2 (IUPAC Name: 4-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methylsulfonamido)butanoic acid; CAS 603137-41-3).[6]

Functional Activity

Even if a compound shows weak binding, it is essential to determine if it elicits a functional response at the receptor. 5-HT1B/1D receptors are Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Causality of Experimental Choice: A functional cAMP assay is used to measure the ability of a compound to modulate adenylyl cyclase activity. To test for agonist activity of Metabolite M2 at a Gi-coupled receptor, cells are first stimulated with a compound like forskolin to raise intracellular cAMP to a detectable level. The ability of Metabolite M2 to then reduce this forskolin-stimulated cAMP level is measured. If Metabolite M2 is inactive, it will fail to produce a concentration-dependent decrease in cAMP levels, resulting in a flat dose-response curve and an inability to calculate an EC50 value.

Self-Validating Protocol: Functional cAMP Assay for Gi-Coupled Receptors

This protocol describes a representative method for assessing the functional activity of a test compound at the 5-HT1B receptor.

-

Cell Culture and Plating:

-

Culture cells stably expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Plate the cells in 96- or 384-well plates and allow them to grow to near confluence. [7]

-

-

Agonist Mode Assay:

-

Wash the cells with a serum-free assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as IBMX (0.5 mM) for a short period (e.g., 20-30 minutes) to prevent the degradation of cAMP.

-

Add increasing concentrations of the test compound (Metabolite M2) or reference agonist (Almotriptan) to the wells.

-

Simultaneously or shortly thereafter, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and raise cAMP levels.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C. [8][9]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration. Numerous commercial kits are available, often based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA. [10][11]

-

-

Data Analysis:

-

Generate a cAMP standard curve to quantify the cAMP levels in the cell lysates.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

-

Use non-linear regression to fit a dose-response curve and determine the EC50 (concentration producing 50% of the maximal inhibitory effect) and the maximal efficacy (Emax).

-

Summary of Pharmacological Data

The following table summarizes the known pharmacological profile of the parent drug, Almotriptan, and the reported profile for Metabolite M2.

| Parameter | Almotriptan | Metabolite M2 (γ-Aminobutyric Acid Derivative) | Rationale for M2 Profile |

| Target Receptors | 5-HT1B, 5-HT1D | 5-HT1B, 5-HT1D | Primary targets of the parent drug. |

| Binding Affinity (Ki) | Low nanomolar range | Reported as inactive (Ki > 10,000 nM expected) | The significant structural change from a constrained pyrrolidine ring to a flexible γ-aminobutyric acid chain is expected to abolish the specific interactions required for high-affinity receptor binding. |

| Functional Activity | Full Agonist | Reported as inactive (No functional response) | Lack of significant binding affinity precludes the ability to induce the conformational change in the receptor necessary for G-protein coupling and subsequent inhibition of adenylyl cyclase. |

| Clinical Significance | Active therapeutic moiety | Inactive metabolite | Does not contribute to the therapeutic effect or to potential side effects mediated by 5-HT1B/1D receptors. Its formation is a key route of elimination and inactivation of the parent drug. |

Toxicological Implications

The pharmacological inactivity of Metabolite M2 is a favorable characteristic. Active metabolites can sometimes contribute to off-target effects, possess different pharmacokinetic profiles leading to accumulation, or cause unexpected drug-drug interactions. The efficient conversion of almotriptan to pharmacologically inert compounds like Metabolite M2 contributes to its generally good tolerability and predictable safety profile. [1]Toxicological studies conducted during drug development would have confirmed that Metabolite M2 does not possess unforeseen toxicities.

Conclusion for Drug Development Professionals

The pharmacological profile of Almotriptan Metabolite M2 serves as a clear example of a definitive inactivation pathway. For researchers in drug development, this case underscores several key principles:

-

Metabolite Profiling is Critical: Early and thorough characterization of major metabolites is essential to understand the complete disposition of a drug candidate.

-

Favorable Metabolism is a Design Goal: Designing drug candidates that are metabolized to inactive compounds is a desirable strategy to minimize pharmacological complexity and improve the safety profile.

References

-

Almotriptan in the treatment of migraine. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Salva, M., Jansat, J. M., Martinez-Tobed, A., & Palacios, J. M. (2003). Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan. Drug Metabolism and Disposition, 31(4), 404-411. [Link]

-

(n.d.). Receptor Binding Assays. Retrieved January 16, 2026, from [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clinical Pharmacokinetics, 44(3), 237-246. [Link]

-

(n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved January 16, 2026, from [Link]

- (n.d.). A process for the preparation of almotriptan. Google Patents.

-

(n.d.). Data Sheet. BPS Bioscience. Retrieved January 16, 2026, from [Link]

-

Gras, J., Llenas, J., Jansat, J. M., Jauregui, J., Cabarrocas, X., & Palacios, J. M. (2002). Almotriptan, a new anti-migraine agent: a review. CNS Drug Reviews, 8(3), 217-234. [Link]

-

(2023). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. ResearchGate. [Link]

- (n.d.). A process for the preparation of almotriptan and a synthetic intermediate usable in said process. Google Patents.

- (n.d.). Novel process to prepare almotriptan. Google Patents.

-

(n.d.). Almotriptan. PubChem. Retrieved January 16, 2026, from [Link]

-

(n.d.). Radioligand binding methods: practical guide and tips. ResearchGate. Retrieved January 16, 2026, from [Link]

- (n.d.). A process for the preparation of almotriptan. Google Patents.

-

(2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved January 16, 2026, from [Link]

-

Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

-

(n.d.). Radioligand binding assays and their analysis. PubMed. Retrieved January 16, 2026, from [Link]

-

(2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Retrieved January 16, 2026, from [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clinical Pharmacokinetics, 44(3), 237-46. [Link]

Sources

- 1. Almotriptan, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

The Metabolic Journey of Almotriptan: A Technical Guide to Biotransformation and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almotriptan, a selective 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine.[1] A comprehensive understanding of its metabolic fate is paramount for drug development professionals and researchers, as it directly influences the compound's efficacy, safety profile, and potential for drug-drug interactions. This in-depth technical guide provides a detailed exploration of almotriptan's metabolism, from the enzymatic pathways governing its biotransformation to the analytical strategies employed for the definitive identification and quantification of its major and minor metabolites. By synthesizing field-proven insights with established scientific principles, this guide serves as a critical resource for scientists engaged in preclinical and clinical drug metabolism studies.

Introduction: Almotriptan in the Therapeutic Landscape

Almotriptan's efficacy in alleviating migraine symptoms stems from its high affinity for 5-HT1B and 5-HT1D receptors, which leads to the constriction of cranial blood vessels and a reduction in neurogenic inflammation.[1] The pharmacokinetic profile of almotriptan is characterized by good oral bioavailability (approximately 70%) and a relatively short plasma half-life of 3 to 4 hours.[2] A significant portion of the administered dose, around 50%, is excreted unchanged in the urine, with the remainder undergoing extensive metabolism.[3][4] This metabolic clearance is a critical determinant of the drug's systemic exposure and duration of action.

The Enzymatic Machinery: Key Players in Almotriptan Metabolism

The biotransformation of almotriptan is a multi-faceted process orchestrated by a consortium of hepatic enzymes. The primary routes of metabolism involve oxidative deamination and cytochrome P450-mediated oxidation.[2]

-

Monoamine Oxidase A (MAO-A): This enzyme plays a predominant role in the metabolism of almotriptan.[3] MAO-A catalyzes the oxidative deamination of the dimethylaminoethyl side chain of the almotriptan molecule.[5] Inhibition of MAO-A has been shown to decrease the clearance of almotriptan, underscoring the significance of this pathway.[6]

-

Cytochrome P450 (CYP) Isoforms:

-

CYP3A4 and CYP2D6: These two major CYP isoforms are also involved in the metabolic clearance of almotriptan, although to a lesser extent than MAO-A.[3][5] They primarily mediate the oxidation of the almotriptan molecule at different positions.[5]

-

Flavin Monooxygenase (FMO): This enzyme contributes as a minor pathway in almotriptan metabolism.[2]

-

The involvement of multiple enzymatic pathways in almotriptan's metabolism contributes to a lower susceptibility to clinically significant drug-drug interactions compared to compounds metabolized by a single enzyme.[7]

Major Metabolic Pathways and Principal Metabolites

The enzymatic processes described above lead to the formation of several metabolites, with two major inactive derivatives accounting for a significant portion of the metabolized drug.

MAO-A-Mediated Oxidative Deamination

The most prominent metabolic transformation of almotriptan is the oxidative deamination of the dimethylaminoethyl group, catalyzed by MAO-A. This reaction proceeds through an unstable aldehyde intermediate, which is subsequently oxidized by aldehyde dehydrogenase to form the corresponding carboxylic acid.

-

Indole Acetic Acid Derivative: This is a major metabolite of almotriptan, resulting from the MAO-A pathway.[5] Its formation signifies a key detoxification and elimination route for the drug.

CYP-Mediated Oxidation

The cytochrome P450 system, primarily CYP3A4 and CYP2D6, is responsible for the hydroxylation of the pyrrolidine ring of almotriptan.[5]

-

γ-Aminobutyric Acid (GABA) Derivative: This second major metabolite is formed through a multi-step process initiated by the 2-hydroxylation of the pyrrolidine ring by CYP3A4 and CYP2D6, leading to a carbinolamine intermediate.[5] This intermediate is then further oxidized by aldehyde dehydrogenase, resulting in the opening of the pyrrolidine ring to form the γ-aminobutyric acid metabolite.[5]

Minor Metabolic Routes

In addition to the two primary pathways, several minor metabolic transformations contribute to the overall clearance of almotriptan. These include:

-

N-demethylation: Removal of one or both methyl groups from the dimethylaminoethyl side chain.[8]

-

N-oxidation: Formation of an N-oxide metabolite.[8]

-

Glucuronidation: Conjugation of the indole acetic acid metabolite with glucuronic acid to form a more water-soluble conjugate for excretion.[4]

The following diagram illustrates the primary metabolic pathways of almotriptan:

Caption: Primary metabolic pathways of almotriptan.

Identification and Quantification of Almotriptan Metabolites: A Methodological Guide

The elucidation of almotriptan's metabolic profile relies on robust and sensitive analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. This section provides a detailed, field-proven workflow for the identification and quantification of almotriptan and its metabolites in biological matrices.

Experimental Workflow for Metabolite Identification

The following diagram outlines a typical workflow for the analysis of almotriptan metabolites:

Sources

- 1. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Almotriptan, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of MAO-A inhibition on the pharmacokinetics of almotriptan, an antimigraine agent in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

Introduction: The Significance of Metabolite M2 in Almotriptan Pharmacokinetics

An In-Depth Technical Guide to the Analysis of Almotriptan Metabolite M2 (CAS: 603137-41-3)

Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist indicated for the acute treatment of migraine.[1] Its efficacy and safety profile are well-documented, but a comprehensive understanding of its pharmacokinetic profile requires rigorous characterization of its metabolic fate. Almotriptan is metabolized through two primary pathways: monoamine oxidase (MAO)-mediated oxidative deamination and cytochrome P450 (CYP)-mediated oxidation.[2][3]

This guide focuses on a principal product of the CYP-mediated pathway: this compound, also known as γ-Aminobutyric Acid Almotriptan. This metabolite is formed via an initial hydroxylation of the almotriptan pyrrolidine ring by CYP3A4 and CYP2D6, creating an unstable carbinolamine intermediate.[4][5] This intermediate is subsequently oxidized by cytosolic aldehyde dehydrogenase, leading to the opening of the ring and the formation of the γ-aminobutyric acid derivative.[4][5] As one of the two major in vivo metabolites found in humans, the accurate quantification of Metabolite M2 is critical for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, toxicological risk assessment, and regulatory submissions.[5][6]

This document provides a technical framework for researchers, analytical scientists, and drug development professionals, detailing the metabolic pathway and a robust, field-proven bioanalytical workflow for the quantification of this compound in complex biological matrices.

Physicochemical Properties of this compound

A precise understanding of the analyte's properties is the foundation of any successful bioanalytical method. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 603137-41-3 | [7] |

| Chemical Name | 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid | [8] |

| Synonym(s) | γ-Aminobutyric Acid Almotriptan, Almotriptan M2 Metabolite | [9] |

| Molecular Formula | C₁₇H₂₅N₃O₄S | [7] |

| Molecular Weight | 367.46 g/mol | [7] |

Metabolic Pathway of Almotriptan to Metabolite M2

The biotransformation of Almotriptan to Metabolite M2 is a two-step enzymatic process primarily occurring in the liver. The pathway underscores the importance of considering multi-enzyme kinetics in drug metabolism studies.

Bioanalytical Strategy: Quantification by LC-ESI-MS/MS

For the quantification of drug metabolites in biological fluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard. Its superior selectivity and sensitivity allow for the detection of low-concentration analytes in complex matrices like plasma, urine, and feces.

Causality Behind Method Selection:

-

Chromatography (LC): Reversed-phase chromatography (RPC) is selected due to the amphiphilic nature of Metabolite M2, which possesses both a hydrophobic indole core and polar functional groups (carboxylic acid, sulfonamide). An acidic mobile phase (pH 3.5) is employed to ensure the protonation of the dimethylamino group, leading to a single ionic species and promoting sharp, symmetrical peak shapes on a C18 stationary phase.[10] The use of ammonium acetate as a buffer is critical for MS compatibility, as it is volatile and will not foul the ion source.[6]

-

Ionization (ESI): Electrospray Ionization (ESI) in the positive ion mode is the logical choice. The presence of two basic nitrogen atoms (the dimethylamino and indole nitrogens) allows for efficient protonation, yielding a strong [M+H]⁺ signal for the precursor ion.[10]

-

Analysis (MS/MS): Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. The mass spectrometer is programmed to isolate the specific precursor ion of Metabolite M2 (m/z 368) and then fragment it, monitoring for a unique, stable product ion. This process filters out background noise and interferences from the matrix, ensuring that the detected signal is unequivocally from the analyte of interest.[10]

Experimental Protocol: Quantification of Metabolite M2 in Biological Matrices

This section details a robust, self-validating protocol derived from established methodologies for the analysis of Almotriptan and its metabolites.[10]

Sample Preparation: The Key to Reliable Data

The objective of sample preparation is to extract the analyte from the matrix, remove interfering substances (e.g., proteins, lipids, salts), and concentrate the sample into a solvent compatible with the LC-MS system. The choice of procedure is matrix-dependent.

Protocol 1A: Plasma Extraction (Liquid-Liquid Extraction - LLE)

-

Aliquot: Transfer 200 µL of plasma (thawed to room temperature) into a clean 1.5 mL polypropylene tube.

-

Spike Internal Standard (IS): Add 25 µL of working Internal Standard solution (e.g., Sumatriptan or a stable isotope-labeled M2 analog in 50% methanol) and vortex for 10 seconds. The IS is crucial for correcting variations in extraction recovery and instrument response.

-

Alkalinize: Add 100 µL of a weak base (e.g., 0.1 M sodium carbonate) to neutralize the carboxylic acid group and ensure the amine is in its free base form, improving extraction into an organic solvent. Vortex for 30 seconds.

-

Extract: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like methyl tert-butyl ether and dichloromethane).

-

Agitate: Vortex vigorously for 5 minutes to ensure thorough mixing and analyte transfer into the organic phase.

-

Separate: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Isolate: Carefully transfer the upper organic layer to a new tube, avoiding the protein disk at the interface.

-

Evaporate: Dry the organic extract to completeness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute to ensure complete dissolution.

-

Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.

Protocol 1B: Urine Extraction (Dilute-and-Shoot)

-

Aliquot & Dilute: Centrifuge urine at 2000 x g for 5 minutes to pellet particulates. Transfer 50 µL of the supernatant to a new tube and add 450 µL of mobile phase containing the Internal Standard. The high water content and lower protein/lipid complexity of urine often allow for this simpler approach.

-

Vortex: Mix for 30 seconds.

-

Analyze: Transfer to an autosampler vial for injection.

Protocol 1C: Feces Extraction

Fecal matrix is highly complex, requiring extensive homogenization and cleanup.

-

Homogenize: Weigh approximately 0.5 g (wet weight) of feces and homogenize in 5 mL of a buffered solution (e.g., phosphate-buffered saline) to create a slurry.

-

Aliquot: Take a 500 µL aliquot of the fecal slurry.

-

Spike IS: Add Internal Standard as described in Protocol 1A.

-

Precipitate & Lyse: Add 2 mL of ice-cold acetonitrile. Include ceramic beads and perform bead beating for 5-10 minutes to ensure cell lysis and thorough extraction.

-

Centrifuge: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet proteins and solids.

-

Isolate & Evaporate: Transfer the supernatant to a new tube and evaporate to dryness as in Protocol 1A.

-

Reconstitute & Clean: Reconstitute in 500 µL of mobile phase. A subsequent Solid-Phase Extraction (SPE) step may be necessary if high matrix effects are observed.

-

Analyze: Transfer the final extract for injection.

LC-MS/MS System and Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition | Rationale |

| Column | Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm) | Standard C18 chemistry provides robust hydrophobic retention for the analyte. |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 3.5 (adjusted with Formic Acid) | Volatile buffer ideal for MS. Acidic pH ensures consistent protonation of the analyte for good peak shape and retention.[10] |

| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength for reversed-phase. |

| Gradient | Isocratic: 40% A : 60% B | An isocratic elution simplifies the method and can provide sufficient resolution if co-eluting interferences are not an issue.[10] |

| Flow Rate | 1.0 mL/min (with post-column split if necessary for ESI source) | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25°C | Controlled temperature ensures retention time stability and reproducibility.[10] |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity against potential column overloading. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition | Rationale |

| Instrument | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the basic nitrogen centers on the molecule.[10] |

| MRM Transition | Precursor Ion (Q1): m/z 368.2Product Ion (Q3): m/z 265.1 (Representative) | Q1 is the protonated molecular ion [M+H]⁺.[10] The representative product ion corresponds to a logical fragmentation (e.g., cleavage at the sulfonamide bond). |

| Gas Temp. | ~350°C | Optimizes desolvation of the ESI droplets. |

| Ion Spray Voltage | ~5000 V | Creates a stable electrospray. |

| Collision Energy | Analyte-dependent (e.g., 20-30 eV) | Must be optimized empirically to maximize the product ion signal. |

Workflow Visualization

The end-to-end process, from sample receipt to final data reporting, follows a structured and logical path to ensure data integrity and compliance with regulatory standards.

Conclusion

This guide provides a comprehensive technical overview and a robust starting point for the development and validation of a bioanalytical method for this compound. The detailed LC-MS/MS protocol, grounded in established scientific principles, offers the necessary selectivity and sensitivity for accurate quantification in complex biological matrices. By understanding the causality behind each step—from sample preparation to instrumental analysis—researchers can confidently implement and adapt this workflow to support critical drug development milestones. Adherence to these principles will ensure the generation of high-quality, reproducible data essential for pharmacokinetic modeling and regulatory decision-making.

References

-

Salva M, Jansat JM, Martinez-Tobed A, Palacios JM. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan. Drug Metabolism and Disposition. 2003;31(4):404-411. [Link][4][5][6]

-

Nageswara Rao R, Guruprasad K, Gangu Naidu Ch, Raju B, Srinivas R. LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. 2012;891-892:44-51. [Link][10]

-

APO-ALMOTRIPTAN Product Monograph. Apotex Inc. July 29, 2016. [Link][2]

-

Almotriptan: Package Insert / Prescribing Information. Drugs.com. [Link][3]

-

McEnroe JD, Fleishaker JC. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clinical Pharmacokinetics. 2005;44(3):237-246. [Link]

-

Ravikumar K, Chandu BR, Challa BR, Chandrasekhar KB. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Scientia Pharmaceutica. 2012;80(2):367-378. [Link]

- Ferreiro-Vera C, Priego-Capote F, de Castro MDL. A multi-targeted approach for the determination of triptans and their main metabolites in human urine by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. 2012;721:99-108.

-

Almotriptan. Wikipedia. [Link]

-

Almotriptan. PubChem. [Link]

-

Almotriptan Malate. PubChem. [Link]

-

Almotriptan (oral route). Mayo Clinic. [Link]

-

Salva M, et al. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan. Drug Metabolism and Disposition. 2003;31(4):404-11. [Link][5]

-

Nageswara Rao R, et al. LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. Journal of Chromatography B. 2012;891-892:44-51. [Link]

-

Ravikumar K, et al. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Scientia Pharmaceutica. 2012;80(2):367-378. [Link]

- Jackson, G. P., & McCullough, B. J. (2005). Assigning product ions from complex MS/MS spectra: The importance of mass uncertainty and resolving power. Journal of the American Society for Mass Spectrometry, 16(12), 2034-2042.

-

Dao, T., & Guillarme, D. (2018). Modern trends and best practices in mobile-phase selection in reversed-phase chromatography. LCGC North America, 36(10), 752-763. [Link][6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Definitive Guide to Almotriptan Metabolite M2: Molecular Weight and Metabolic Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Almotriptan Metabolite M2, a key biotransformation product of the selective 5-HT(1B/1D) agonist almotriptan. We will establish the definitive molecular weight of Metabolite M2, elucidate its chemical structure, and detail its formation within the broader metabolic fate of almotriptan. This document synthesizes information from regulatory filings, pharmacological reviews, and analytical chemistry sources to offer a complete technical resource for professionals in drug metabolism and pharmaceutical sciences.

Introduction: Almotriptan and its Clinical Significance

Almotriptan is a second-generation triptan indicated for the acute treatment of migraine with or without aura.[1][2][3] Its therapeutic effect is attributed to its agonist activity at serotonin 5-HT(1B/1D) receptors on intracranial blood vessels and nerve terminals in the trigeminal system.[4] This action leads to cranial vasoconstriction, inhibition of neuropeptide release, and reduced transmission in trigeminal pain pathways.[4] Understanding the metabolism of almotriptan is critical for a complete characterization of its pharmacokinetic profile, including its absorption, distribution, and excretion, which informs dosing recommendations and potential drug-drug interactions.[5][6]

This compound: Core Molecular Data

The primary focus of this guide is this compound. Based on data from chemical suppliers and analytical standard providers, the core molecular information for this metabolite is presented below.

Table 1: Molecular Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid | [7] |

| Molecular Formula | C17H25N3O4S | [7][8] |

| Molecular Weight | 367.46 g/mol | [7][8] |

| CAS Number | 603737-41-3 | [8] |

The parent drug, almotriptan, has a molecular formula of C17H25N3O2S and a molar mass of 335.47 g/mol .[6][9] The increase in molecular weight and the change in the molecular formula are consistent with the metabolic transformation that yields Metabolite M2.

The Metabolic Landscape of Almotriptan

Almotriptan undergoes metabolism through two major pathways and one minor pathway, leading to the formation of inactive metabolites.[4][10][11][12] Approximately 40-50% of an administered dose of almotriptan is excreted unchanged in the urine, indicating that renal excretion is a significant route of elimination.[4][5][13] The remainder of the dose is metabolized.

The major metabolic routes are:

-

Monoamine Oxidase (MAO)-mediated oxidative deamination : This pathway, driven specifically by MAO-A, accounts for approximately 27% of the dose and results in the formation of an indoleacetic acid metabolite.[4][10][11][12]

-

Cytochrome P450 (CYP)-mediated oxidation : Accounting for about 12% of the dose, this pathway involves CYP3A4 and CYP2D6.[4][10][11][12] It catalyzes the hydroxylation of the pyrrolidine ring.[4][10][12] This hydroxylated intermediate is subsequently oxidized by aldehyde dehydrogenase to form a gamma-aminobutyric acid derivative.[4][11][12]

A third, minor pathway involves flavin monooxygenase.[4][11][12]

The Genesis of Metabolite M2

This compound is the gamma-aminobutyric acid derivative formed via the cytochrome P450-mediated oxidation pathway.[4][11][12] The chemical name, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid, confirms this identity.[7] The transformation involves the opening and oxidation of the pyrrolidine ring of the parent almotriptan molecule.

The following diagram illustrates the metabolic pathways of almotriptan, highlighting the formation of Metabolite M2.

Sources

- 1. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Almotriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.caremark.com [info.caremark.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Almotriptan - Wikipedia [en.wikipedia.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Axert (Almotriptan Malate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. fda.gov [fda.gov]

The Silent Partner: An In-depth Technical Guide to the Role of Almotriptan's Metabolites in Drug Efficacy

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the metabolic fate of almotriptan, a selective 5-HT1B/1D receptor agonist, with a particular focus on its major metabolites. We will explore the enzymatic pathways governing its transformation and critically evaluate the contribution, or lack thereof, of these metabolic products to the overall therapeutic efficacy of the parent drug.

Almotriptan: A Profile in Precision Migraine Therapy

Almotriptan is a second-generation triptan renowned for its favorable efficacy and tolerability profile in the acute treatment of migraine.[1][2] Its therapeutic effect is primarily attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. This interaction leads to the constriction of cranial blood vessels, inhibition of neuropeptide release, and a reduction in the transmission of pain signals in the trigeminal system.[3][4][5] A crucial aspect of almotriptan's clinical utility lies in its pharmacokinetic properties, including its metabolism, which is characterized by the formation of pharmacologically inactive metabolites.[6][7][8]

The Metabolic Journey of Almotriptan

Approximately 50% of an administered dose of almotriptan is excreted unchanged in the urine, a significant contributor to its overall clearance.[5][6][8] The remaining half of the dose undergoes metabolism primarily in the liver, proceeding along two major pathways and one minor pathway.[7][9] The resulting metabolites are considered inactive, meaning they do not contribute to the therapeutic effects of almotriptan.[6][8]

Major Metabolic Pathways

The two principal routes of almotriptan metabolism are:

-

Monoamine Oxidase (MAO)-Mediated Oxidative Deamination: This pathway accounts for approximately 27% of the dose and is primarily catalyzed by MAO-A.[7][9] This enzymatic action leads to the formation of an indoleacetic acid metabolite.[6][7]

-

Cytochrome P450 (CYP)-Mediated Oxidation: Responsible for about 12% of the dose, this pathway involves the CYP3A4 and CYP2D6 isoenzymes.[7][9] These enzymes hydroxylate the pyrrolidine ring of almotriptan, forming an intermediate that is subsequently oxidized by aldehyde dehydrogenase to yield a gamma-aminobutyric acid (GABA) derivative.[6][7]

Minor Metabolic Pathway

A minor route of metabolism is facilitated by flavin monooxygenase.[7][9]

The following diagram illustrates the primary metabolic pathways of almotriptan.

The "M2" Metabolite and its Role in Efficacy

While the term "M2 metabolite" is noted in some databases, it is not consistently defined in the primary scientific literature. It is highly probable that "M2" refers to one of the two major, inactive metabolites: the indoleacetic acid derivative or the gamma-aminobutyric acid derivative. Given that both of these metabolites are pharmacologically inactive, their role in the efficacy of almotriptan is negligible.[6][8]

The clinical implication of this metabolic profile is significant. The therapeutic action of almotriptan can be directly attributed to the parent compound. The lack of active metabolites simplifies the pharmacokinetic and pharmacodynamic modeling of the drug and reduces the potential for drug-drug interactions mediated by active metabolic products. This "clean" metabolic profile contributes to almotriptan's consistent and predictable clinical response.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of almotriptan and the disposition of its metabolites.

| Parameter | Value | Reference |

| Almotriptan | ||

| Bioavailability | ~70% | [5][8] |

| Time to Peak Plasma Concentration | 1.5 - 4 hours | [8] |

| Elimination Half-life | 3 - 4 hours | [5][8] |

| Protein Binding | ~35% | [7] |

| Metabolism & Excretion | ||

| Unchanged in Urine | ~50% | [5][6][8] |

| MAO-A Mediated Metabolism | ~27% of dose | [7][9] |

| CYP450 Mediated Metabolism | ~12% of dose | [7][9] |

| Metabolites | ||

| Indoleacetic Acid Derivative | Inactive | [6][7] |

| Gamma-Aminobutyric Acid Derivative | Inactive | [6][7] |

Experimental Protocols for Metabolite Activity Assessment

To definitively confirm the lack of pharmacological activity of almotriptan's major metabolites, a series of in vitro and in vivo experiments can be conducted. The following outlines a hypothetical experimental workflow.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the indoleacetic acid and gamma-aminobutyric acid metabolites at human 5-HT1B and 5-HT1D receptors.

Methodology:

-

Receptor Preparation: Utilize cell lines stably expressing human recombinant 5-HT1B and 5-HT1D receptors. Prepare cell membrane homogenates.

-

Radioligand Binding Assays:

-

Perform competitive binding assays using a high-affinity radioligand (e.g., [3H]-GR125743) and increasing concentrations of almotriptan (positive control) and its metabolites.

-

Incubate the membrane preparations with the radioligand and test compounds.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) for each compound.

-

-

Functional Assays (e.g., cAMP Assay):

-

Treat the receptor-expressing cells with forskolin to stimulate cyclic AMP (cAMP) production.

-

Co-incubate with increasing concentrations of almotriptan and its metabolites.

-

Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Determine the EC50 and maximal efficacy (Emax) for each compound.

-

Expected Outcome: The metabolites are expected to show significantly lower (or no) binding affinity and functional activity compared to almotriptan.

The following diagram depicts the experimental workflow for in vitro metabolite characterization.

Conclusion

The metabolic profile of almotriptan is a key contributor to its favorable clinical characteristics. The drug is efficiently cleared through both renal excretion of the parent compound and hepatic metabolism into inactive metabolites. The two major metabolic products, the indoleacetic acid and gamma-aminobutyric acid derivatives, do not possess significant pharmacological activity at the target 5-HT1B/1D receptors. Consequently, the therapeutic efficacy of almotriptan is solely attributable to the parent molecule, leading to a predictable and consistent dose-response relationship. This understanding of the "silent" role of its metabolites is crucial for drug development professionals in optimizing treatment strategies and minimizing the risk of metabolic-based drug interactions.

References

-

Corzo, G., et al. (2000). Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan. Drug Metabolism and Disposition, 28(7), 809-815. [Link]

-

ClinPGx. almotriptan. ClinPGx. [Link]

-

Drugs.com. (2023). Almotriptan: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT1B/1D receptor agonist for the treatment of migraine. Clinical Pharmacokinetics, 44(3), 237-246. [Link]

-

PubChem. (n.d.). Almotriptan. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Almotriptan Malate. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Almotriptan Malate?. Patsnap Synapse. [Link]

-

NIH. (2024). Almotriptan. StatPearls - NCBI Bookshelf. [Link]

-

Wikipedia. (2023). Almotriptan. Wikipedia. [Link]

-

ResearchGate. (n.d.). Chemical structure of Almotriptan malate and Almotriptan-d6 malate. ResearchGate. [Link]

-

Apotex Inc. (2016). PRODUCT MONOGRAPH APO-ALMOTRIPTAN. Apotex Inc. [Link]

-

Exposome-Explorer. (n.d.). Almotriptan (T3D2931). Exposome-Explorer. [Link]

-

ResearchGate. (n.d.). Almotriptan. ResearchGate. [Link]

-

Negro, A., & Koverech, A. (2007). Almotriptan in the treatment of migraine. Neuropsychiatric Disease and Treatment, 3(4), 495–503. [Link]

Sources

- 1. What is the mechanism of Almotriptan Malate? [synapse.patsnap.com]

- 2. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Almotriptan - Wikipedia [en.wikipedia.org]

- 4. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. ClinPGx [clinpgx.org]

- 9. Gamma-Aminobutyric Acid Almotriptan - SRIRAMCHEM [sriramchem.com]

A Technical Guide to the Preliminary Toxicological Screening of Almotriptan Metabolite M2

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro toxicological screening of a key human metabolite of Almotriptan. Almotriptan, a selective 5-HT1B/1D receptor agonist, is widely prescribed for the acute treatment of migraine.[1][2] As with any therapeutic agent, understanding the safety profile of its major metabolites is a critical component of nonclinical safety assessment, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4] This document outlines a logical, tiered approach to evaluating the cytotoxic, genotoxic, and cardiotoxic potential of Almotriptan Metabolite M2, defined herein as the γ-aminobutyric acid derivative formed via cytochrome P450-mediated oxidation. The methodologies described are designed to provide early, actionable data to inform drug development decisions, embodying the 'fail early, fail fast' paradigm to mitigate late-stage attrition.[5]

Introduction: The Rationale for Metabolite Safety Testing

Almotriptan is primarily metabolized via two major pathways: oxidative deamination by monoamine oxidase-A (MAO-A) and oxidation mediated by cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2D6.[6][7] While approximately 50% of an administered dose is excreted unchanged, the remainder is converted into various metabolites.[8] Regulatory guidance, such as the FDA's "Safety Testing of Drug Metabolites," mandates the toxicological evaluation of metabolites that are found only in humans or are present at significantly higher concentrations in humans than in the animal species used for preclinical safety studies (termed "disproportionate drug metabolites").[9][10]

This guide focuses on a significant human metabolite, which we will refer to as M2: the γ-aminobutyric acid derivative. This metabolite is formed through the hydroxylation of Almotriptan's pyrrolidine ring, a reaction catalyzed by CYP3A4 and CYP2D6, followed by oxidation via aldehyde dehydrogenase.[7] A preliminary toxicological assessment is crucial to ensure that this metabolite does not contribute to unforeseen toxicity in humans.

The Almotriptan Metabolic Pathway to Metabolite M2

The biotransformation of Almotriptan to the M2 metabolite is a two-step enzymatic process primarily occurring in the liver. Understanding this pathway is fundamental to contextualizing the toxicological evaluation.

Caption: Metabolic conversion of Almotriptan to Metabolite M2.

Strategic Framework for In Vitro Toxicological Screening

An efficient preliminary screening process relies on a battery of in vitro assays that provide a broad assessment of potential toxicities. This strategy allows for the rapid screening of compounds, conserves resources, and reduces reliance on animal testing. Our approach is structured in a tiered manner, beginning with general cytotoxicity to establish appropriate concentration ranges for subsequent, more specific assays.

Caption: Tiered workflow for preliminary toxicological screening.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the core assays in the screening battery. Each protocol is designed to be self-validating through the inclusion of appropriate negative and positive controls.

Tier 1: Cytotoxicity Assessment

Objective: To determine the concentration of Metabolite M2 that causes a 50% reduction in cell viability (IC50) and to establish non-cytotoxic concentrations for use in subsequent genotoxicity and cardiotoxicity assays. The use of a human hepatocarcinoma cell line (e.g., HepG2) is recommended, as the liver is the primary site of metabolism.

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

-

Step 1: Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Step 2: Compound Treatment: Prepare serial dilutions of Metabolite M2 (e.g., from 0.1 µM to 1000 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.

-

Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Step 4: Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Step 6: Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

3.1.2 Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12][13]

-

Step 1: Cell Seeding and Treatment: Follow Steps 1 and 2 from the MTT assay protocol in a parallel 96-well plate.

-

Step 2: Medium Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Step 3: LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

-

Step 4: Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Step 5: Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate LDH release as a percentage of the maximum release and determine the IC50.

| Assay | Endpoint Measured | Example IC50 (Metabolite M2) | Example IC50 (Positive Control) |

| MTT | Mitochondrial Activity | > 1000 µM | 5 µM (Doxorubicin) |

| LDH | Membrane Integrity | > 1000 µM | 10 µM (Doxorubicin) |

Tier 2: Genotoxicity Assessment

Objective: To evaluate the potential of Metabolite M2 to induce genetic mutations or chromosomal damage.

3.2.1 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[14] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-).[15] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[16]

-

Step 1: Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C.

-

Step 2: Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after metabolism.[15]

-

Step 3: Plate Incorporation Method: In a test tube, mix 100 µL of the bacterial culture, 50 µL of the test compound (at various non-toxic concentrations), and 500 µL of S9 mix or phosphate buffer. Add 2 mL of molten top agar containing a trace amount of histidine/biotin.

-

Step 4: Plating and Incubation: Vortex the mixture and pour it onto a minimal glucose agar plate. Incubate the plates at 37°C for 48-72 hours.

-

Step 5: Colony Counting: Count the number of revertant colonies on each plate.

-

Step 6: Data Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. Include a known mutagen as a positive control (e.g., sodium azide for TA100 without S9).[15]

3.2.2 In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[17][18]

-

Step 1: Cell Culture and Treatment: Seed suitable mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) and treat with at least three non-toxic concentrations of Metabolite M2, determined from the cytotoxicity assays. Include vehicle and positive controls (e.g., Mitomycin C).

-

Step 2: Cytokinesis Block: Add Cytochalasin B to the culture. This agent inhibits cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei formed during the preceding mitosis.[17][18]

-

Step 3: Cell Harvesting: After an appropriate incubation period (approximately 1.5-2 normal cell cycles), harvest the cells via trypsinization.

-

Step 4: Staining and Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides. Stain with a DNA-specific dye such as Giemsa or DAPI.

-

Step 5: Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[18]

-

Step 6: Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

| Assay | Endpoint Measured | Example Result (Metabolite M2) | Example Result (Positive Control) |

| Ames Test | Gene Mutation | Negative | Positive |

| Micronucleus | Chromosomal Damage | Negative | Positive |

Tier 2: Cardiotoxicity Assessment

Objective: To assess the potential of Metabolite M2 to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary cause of drug-induced QT interval prolongation and life-threatening arrhythmias.[19][20]

Caption: Effect of hERG channel blockade on cardiac action potential.

3.3.1 Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for directly measuring ion channel currents compared to traditional manual patch-clamp.[19]

-

Step 1: Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and prepare a single-cell suspension.

-

Step 2: System Setup: Load the cells, intracellular and extracellular solutions, and test compounds onto the automated patch-clamp platform.

-

Step 3: Seal Formation and Current Recording: The system automatically establishes a high-resistance seal between a cell and the recording electrode. A specific voltage protocol is applied to elicit hERG currents (tail current).

-

Step 4: Compound Application: After establishing a stable baseline recording, apply the vehicle control followed by increasing concentrations of Metabolite M2.

-

Step 5: Data Acquisition: Record the hERG tail current at each concentration. A known hERG blocker (e.g., Astemizole) is used as a positive control.

-

Step 6: Data Analysis: Measure the percentage of current inhibition at each concentration relative to the vehicle control. Plot a concentration-response curve to determine the IC50 value.

| Assay | Endpoint Measured | Example IC50 (Metabolite M2) | Example IC50 (Positive Control) |